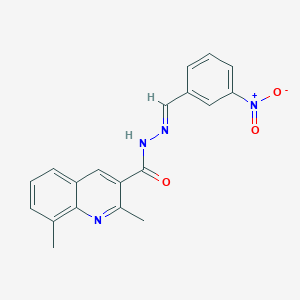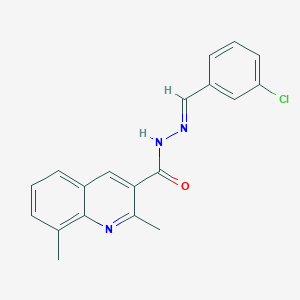![molecular formula C21H21N3OS2 B306784 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide](/img/structure/B306784.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been proposed that the antimicrobial activity of the compound is due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide in lab experiments is its potential as an anticancer and antimicrobial agent. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide. One direction is to further investigate its potential as an anticancer agent and explore its efficacy in combination with other chemotherapeutic drugs. Another direction is to study its antimicrobial activity in vivo and determine its potential as a therapeutic agent for bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide involves the reaction of 2,8-dimethyl-4-quinoline sulfonic acid with thionyl chloride to produce 2,8-dimethyl-4-quinoline sulfonyl chloride. The resulting compound is then reacted with N'-[4-(methylsulfanyl)benzylidene]acetohydrazide in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been investigated for its antimicrobial properties, as it has shown activity against various bacterial strains.
Propiedades
Nombre del producto |
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide |
|---|---|
Fórmula molecular |
C21H21N3OS2 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21N3OS2/c1-14-5-4-6-18-19(11-15(2)23-21(14)18)27-13-20(25)24-22-12-16-7-9-17(26-3)10-8-16/h4-12H,13H2,1-3H3,(H,24,25)/b22-12+ |
Clave InChI |
IOLPCJBPVWZXGZ-WSDLNYQXSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC=C(C=C3)SC |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC=C(C=C3)SC)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC=C(C=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide](/img/structure/B306714.png)

![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)


